ABT-751

Description

ABT-751 has been investigated for the treatment of Lung Cancer, Non-Small Cell Lung Cancer, and Non-Small-Cell Lung Cancer.

Colchicine-Site Binding Agent this compound is an orally bioavailable antimitotic sulfonamide. ABT- 751 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of microtubules, thereby preventing tumor cell replication. This agent also disrupts tumor neovascularization, reducing tumor blood flow and so inducing a cytotoxic effect. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

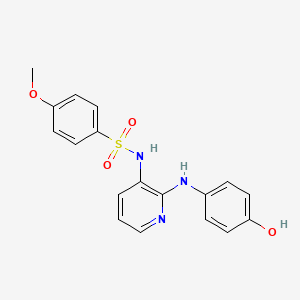

inhibits tubulin polymerization; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVCIZFVQDVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869913 | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141430-65-1, 857447-92-8 | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E 7010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-751 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 141430-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABT-751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-751: A Technical Guide to its Mechanism of Action on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-751 is a novel, orally bioavailable sulfonamide that has demonstrated significant antimitotic and antitumor activity in a range of preclinical and clinical studies. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Consequently, microtubules have emerged as a key target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).

This compound falls into the latter category, acting as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. A significant advantage of this compound is its ability to circumvent multidrug resistance mechanisms, as it is not a substrate for P-glycoprotein.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, providing valuable data for understanding its potency and spectrum of activity.

Table 1: Binding Affinity and Inhibition of Microtubule Polymerization

| Parameter | Value | Cell Line/System | Reference |

| Ki for βIII-tubulin | 3.3 µM | N/A | |

| IC50 for Microtubule Polymerization | 3.1 µM | In vitro assay |

Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | 600 | 48 h | |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | 400 | 72 h | |

| J82 | Urinary Bladder Urothelial Carcinoma | 700 | 48 h | |

| J82 | Urinary Bladder Urothelial Carcinoma | 370 | 72 h | |

| A375 | Melanoma | 1007.2 | 72 h | |

| C8161 | Melanoma | 208.2 | 72 h | |

| HS-29-4T | Melanoma | 599.4 | 72 h | |

| SK-MEL-2 | Melanoma | 845.3 | 72 h | |

| SK-MEL-5 | Melanoma | 684.9 | 72 h | |

| WM-115 | Melanoma | 845.8 | 72 h | |

| WM-266-4 | Melanoma | 815.7 | 72 h |

Signaling Pathways Modulated by this compound

The disruption of microtubule dynamics by this compound initiates a complex network of signaling events that ultimately lead to cell death. The primary pathways affected are those governing cell cycle progression and apoptosis.

Induction of G2/M Arrest and Apoptosis

By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell is directed towards apoptosis.

Modulation of Pro- and Anti-Apoptotic Signaling Cascades

This compound-induced apoptosis is mediated by the intrinsic and extrinsic pathways, involving the modulation of key regulatory proteins.

-

AKT/mTOR Pathway: this compound has been shown to downregulate the activity of the AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition contributes to the pro-apoptotic effects of this compound.

-

NFκB Signaling Pathway: The nuclear factor-kappa B (NFκB) signaling pathway is often constitutively active in cancer cells, promoting their survival and proliferation. This compound can suppress the NFκB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, which retains NFκB in the cytoplasm and prevents its nuclear translocation and transcriptional activity. This leads to the downregulation of target genes such as SKP2, a protein involved in cell cycle progression.

-

Bcl-2 Family and Caspases: The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. This compound treatment can shift this balance towards apoptosis. This ultimately leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

-

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

-

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

96-well microplate reader with temperature control

-

-

Procedure:

-

Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.

-

Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed (37°C) 96-well plate.

-

Add varying concentrations of this compound or control compounds to the wells. Use a vehicle control (e.g., DMSO).

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves. The IC50 for inhibition of polymerization can be calculated from the dose-response curves.

-

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

-

Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody specific to α- or β-tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network via fluorescence microscopy.

-

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Wash the cells with PBS and fix with ice-cold methanol at -20°C for 10 minutes.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash with PBS and block with 3% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

-

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide

-

1X Binding Buffer (typically provided in a kit)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Experimental Workflow

The investigation of this compound's mechanism of action typically follows a logical progression of experiments.

Conclusion

This compound is a potent inhibitor of microtubule polymerization that exerts its anticancer effects through a well-defined mechanism of action. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The apoptotic signaling cascade involves the modulation of key pathways, including the AKT/mTOR and NFκB pathways, and the activation of caspases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate cellular and molecular effects of this compound and other microtubule-targeting agents. A thorough understanding of its mechanism is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response.

The Binding of ABT-751 to the Colchicine Site on β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-751, a novel sulfonamide antimitotic agent, has demonstrated significant potential in oncology by targeting the microtubule network essential for cell division. This technical guide provides an in-depth exploration of the binding interaction between this compound and its target, β-tubulin. By binding to the colchicine site, this compound inhibits microtubule polymerization, leading to a cascade of events culminating in cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details established experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer therapeutics. This compound is an orally bioavailable small molecule that disrupts microtubule dynamics by binding to β-tubulin.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which triggers a mitotic block at the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[2][3] Furthermore, this compound has been shown to possess anti-vascular properties by disrupting the microtubule network in endothelial cells.[4] A key characteristic of this compound is its ability to bind to the colchicine-binding site on β-tubulin, a site distinct from the binding pockets of other major classes of microtubule inhibitors like the taxanes and vinca alkaloids.[5][6] This distinction is significant as this compound is not a substrate for the multidrug resistance (MDR) transporter, suggesting its potential efficacy in treating tumors that have developed resistance to other chemotherapeutic agents.[7]

Quantitative Analysis of this compound and β-Tubulin Interaction

The affinity and inhibitory activity of this compound have been quantified in various studies. The following tables summarize the key binding and inhibitory parameters.

Table 1: Binding Affinity and Polymerization Inhibition of this compound

| Parameter | Value | Target/System | Reference |

| Ki | 3.3 µmol/L | βIII-tubulin isoform | [5] |

| IC50 | 3.1 µmol/L | Microtubule Polymerization | [5] |

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line Type | IC50 Range | Reference |

| Neuroblastoma | 0.6–2.6 µM | [8] |

| Other Solid Tumors | 0.7–4.6 µM | [8] |

| Melanoma | Within clinically achievable parameters | [7] |

Experimental Protocols

The characterization of the this compound binding site on β-tubulin relies on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Competitive Tubulin-Binding Assay

This assay is used to determine if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a known colchicine-site ligand.

Principle: A fluorescent or radiolabeled ligand that specifically binds to the colchicine site is incubated with tubulin. The displacement of this ligand by a competitor (e.g., this compound) results in a decrease in the measured signal, which is proportional to the binding affinity of the competitor.

General Protocol:

-

Tubulin Preparation: Purified tubulin is diluted to the desired concentration in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).

-

Ligand Incubation: A known colchicine-site ligand (e.g., [³H]colchicine or a fluorescent analog) is added to the tubulin solution at a fixed concentration.

-

Competitor Addition: Varying concentrations of the test compound (this compound) are added to the tubulin-ligand mixture.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. Incubation times and temperatures can vary depending on the specific ligands used.

-

Separation of Bound and Free Ligand: Unbound ligand is separated from the tubulin-ligand complex using methods such as gel filtration or ultrafiltration.[9]

-

Quantification: The amount of bound labeled ligand is quantified. For radiolabeled ligands, scintillation counting is used. For fluorescent ligands, fluorescence polarization or intensity is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[10]

General Protocol:

-

Tubulin Preparation: Lyophilized tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of approximately 3 mg/mL.[10]

-

Inhibitor Addition: The test compound (this compound) at various concentrations is added to the tubulin solution. A vehicle control (e.g., DMSO) is also included.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C. This is typically done in a temperature-controlled spectrophotometer.

-

Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., for 60 minutes).

-

Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value, the concentration of the inhibitor that reduces the maximal polymerization rate by 50%, is calculated.

X-ray Crystallography of the Tubulin-ABT-751 Complex

This structural biology technique provides high-resolution information about the precise binding mode of this compound within the colchicine-binding pocket of β-tubulin.

Principle: X-rays are diffracted by the electrons in a crystallized protein-ligand complex. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

General Protocol:

-

Protein-Ligand Complex Formation: Purified tubulin is incubated with an excess of this compound to ensure saturation of the binding site.[11] Often, tubulin is co-complexed with a stathmin-like domain (SLD) to prevent self-assembly and facilitate crystallization.[12]

-

Crystallization: The tubulin-ABT-751 complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-ordered crystals. This is often achieved through vapor diffusion methods (hanging or sitting drop).

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement, using a known tubulin structure as a search model. The electron density map is interpreted to build a model of the protein and the bound ligand. The model is then refined to improve its agreement with the experimental data.

-

Structural Analysis: The final structure reveals the precise orientation of this compound in the binding pocket and its interactions with specific amino acid residues of β-tubulin.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

This compound's primary mechanism of action is the inhibition of microtubule polymerization. This leads to a cascade of cellular events, including cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce autophagy through the inhibition of the AKT/mTOR signaling pathway.[2][13]

Caption: Signaling pathway of this compound leading to apoptosis and autophagy.

Experimental Workflow for Characterizing this compound Binding

The investigation of a novel tubulin-binding agent like this compound typically follows a structured experimental workflow, from initial screening to detailed structural characterization.

Caption: Workflow for characterizing the binding of this compound to β-tubulin.

Conclusion

This compound represents a promising class of antimitotic agents that effectively targets the colchicine-binding site on β-tubulin. Its mechanism of action, involving the inhibition of microtubule polymerization, leads to cell cycle arrest and apoptosis, and is further augmented by its ability to modulate the AKT/mTOR signaling pathway to induce autophagy. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this important therapeutic target. The structural insights gained from X-ray crystallography are particularly valuable for the rational design of next-generation tubulin inhibitors with improved efficacy and safety profiles.

References

- 1. courses.edx.org [courses.edx.org]

- 2. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]

- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 12. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

ABT-751: A Technical Overview of a Novel Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

ABT-751, also known as E7010, is an orally bioavailable sulfonamide that has demonstrated potent antimitotic and antitumor activity.[1][2] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings, presented in a format tailored for the scientific community.

Chemical Structure and Properties

This compound is chemically identified as N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide.[1][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide | [1] |

| Synonyms | E7010, E-7010, ABT751 | [1] |

| CAS Number | 141430-65-1 (free base) | [1][3] |

| Molecular Formula | C18H17N3O4S | [1][3][4] |

| Molecular Weight | 371.41 g/mol | [1][4] |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | [5] |

| InChI Key | URCVCIZFVQDVPM-UHFFFAOYSA-N | [1][3] |

Mechanism of Action: Targeting Microtubule Dynamics

This compound exerts its anticancer effects by disrupting microtubule polymerization, a critical process for cell division.[1][6] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the formation of microtubules.[1][2][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[6]

A key characteristic of this compound is its ability to also disrupt tumor neovascularization. By reducing tumor blood flow, it imparts an additional cytotoxic effect on cancerous tissues.[1][2]

Quantitative Analysis of In Vitro Activity

This compound has demonstrated significant cytotoxic activity across a range of human tumor cell lines. The following table summarizes its inhibitory concentrations (IC50).

| Cell Line Type | IC50 Range (µM) | Reference |

| Neuroblastoma | 0.6 - 2.6 | [7] |

| Other Solid Tumors | 0.7 - 4.6 | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

A common method to determine the cytotoxic effects of this compound is the Sulforhodamine B (SRB) assay.

Methodology:

-

Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined optimal density for monolayer formation and incubated for 24 hours.

-

Drug Exposure: Cells are treated with a range of concentrations of this compound (or vehicle control) and incubated for 72 hours.

-

Cell Fixation: The cells are fixed by adding trichloroacetic acid (TCA) to a final concentration of 10% and incubating at 4°C.

-

Staining: After washing and drying, the fixed cells are stained with SRB solution (in 1% acetic acid).

-

Solubilization and Measurement: The bound dye is solubilized with Tris base, and the optical density is measured at 540 nm.

Conclusion

This compound represents a significant compound in the landscape of antimitotic agents. Its dual mechanism of inhibiting microtubule polymerization and disrupting tumor neovascularization makes it a compelling candidate for further cancer research and drug development. The data and protocols presented in this guide offer a foundational understanding for scientists investigating this promising therapeutic agent.

References

- 1. medkoo.com [medkoo.com]

- 2. Facebook [cancer.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. GSRS [precision.fda.gov]

- 5. N-(2-((4-hydroxyphenyl)amino)-3-pyridinyl)-4-methoxybenzenesulfonamide | C18H17N3O4S | CID 3035714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

The Sulfonamide Derivative ABT-751: A Technical Guide to its Effects on Cell Cycle Progression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-751 is an orally bioavailable sulfonamide that has demonstrated significant anti-cancer properties by disrupting microtubule dynamics. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its effects on cell cycle progression in cancer cells. We will explore its interaction with tubulin, the subsequent signaling cascades it modulates, and the resulting cytostatic and cytotoxic effects. This document consolidates quantitative data on its efficacy, details the experimental protocols for its study, and provides visual representations of its molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled proliferation. Microtubules, dynamic polymers of α- and β-tubulin, play a critical role in the formation of the mitotic spindle, a key apparatus for chromosome segregation during mitosis. Consequently, agents that interfere with microtubule dynamics are potent anti-cancer therapeutics. This compound has emerged as a promising agent in this class, exhibiting a distinct mechanism that circumvents some common resistance pathways.

Mechanism of Action of this compound

This compound exerts its primary anti-mitotic effect by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and, in many cases, apoptosis.

A key downstream effect of this compound is the induction of a G2/M phase cell cycle arrest.[3][4] By preventing the formation of a functional mitotic spindle, the cell's checkpoint control mechanisms halt the cell cycle at the transition from the G2 phase to mitosis. This arrest prevents the segregation of chromosomes and cell division, ultimately leading to cell death.

Furthermore, recent studies have elucidated a more intricate signaling pathway affected by this compound. In urinary bladder urothelial carcinoma cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[4] This inhibition leads to the downregulation of S-phase kinase-associated protein 2 (SKP2), a critical component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. The suppression of SKP2 at both the transcriptional and post-translational levels results in the stabilization of the cyclin-dependent kinase inhibitors p27Kip1 (CDKN1B) and p21Cip1 (CDKN1A), further contributing to cell cycle arrest.[4]

// Nodes ABT751 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaTubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#FBBC05", fontcolor="#202124"]; MicrotubulePolymerization [label="Microtubule\nPolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; SKP2 [label="SKP2\n(E3 Ubiquitin Ligase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21_p27 [label="p21 & p27\n(CDK Inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ABT751 -> BetaTubulin [label="Binds to", color="#5F6368", fontcolor="#202124"]; BetaTubulin -> MicrotubulePolymerization [arrowhead=tee, label="Inhibits", color="#5F6368", fontcolor="#202124"]; MicrotubulePolymerization -> MitoticSpindle [arrowhead=none, style=dashed, color="#5F6368"]; MitoticSpindle -> G2M_Arrest [arrowhead=tee, label="Disrupts", color="#5F6368", fontcolor="#202124"]; G2M_Arrest -> Apoptosis [label="Leads to", color="#5F6368", fontcolor="#202124"]; ABT751 -> PI3K_AKT [arrowhead=tee, label="Inhibits", color="#5F6368", fontcolor="#202124"]; PI3K_AKT -> SKP2 [arrowhead=tee, label="Downregulates", color="#5F6368", fontcolor="#202124"]; SKP2 -> p21_p27 [arrowhead=tee, label="Degrades", color="#5F6368", fontcolor="#202124"]; p21_p27 -> G2M_Arrest [label="Induces", color="#5F6368", fontcolor="#202124"]; }

Caption: General experimental workflow for studying this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantification of the percentage of cells in different phases of the cell cycle. [5] Materials:

-

Cancer cells treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the supernatant.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., Cyclin B1, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a potent anti-mitotic agent that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of microtubule polymerization, is further enhanced by its ability to modulate key signaling pathways that control cell cycle progression, such as the PI3K/AKT/SKP2 axis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies targeting the cell cycle. The continued exploration of its efficacy, both as a monotherapy and in combination with other agents, is warranted to fully realize its clinical utility.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

A Comprehensive Technical Guide to the Pharmacological Properties of ABT-751

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751, also known as E7010, is a novel, orally bioavailable sulfonamide antimitotic agent that has been investigated for its potential as a cancer therapeutic. It belongs to a class of drugs that target microtubules, crucial components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1] Unlike the widely used taxanes and vinca alkaloids, this compound binds to the colchicine site on β-tubulin, giving it a distinct mechanism of action and the potential to overcome certain forms of drug resistance.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to support further research and development efforts.

Mechanism of Action

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. The core mechanism involves the following key steps:

-

Binding to β-tubulin: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[2][4]

-

Inhibition of Microtubule Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[3][5]

-

Disruption of Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[6]

-

Cell Cycle Arrest: Consequently, cells are arrested in the G2/M phase of the cell cycle.[2][4][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4][7]

Notably, this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter, which is a common mechanism of resistance to other microtubule-targeting agents like taxanes.[2][6] This suggests that this compound may be effective against tumors that have developed resistance to other chemotherapies.[6] Additionally, this compound has been shown to induce autophagy by inhibiting the AKT/mTOR signaling pathway.[8] It also exhibits antivascular properties by disrupting the microtubule cytoskeleton in endothelial cells, leading to reduced tumor blood flow.[1][9]

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

Cytotoxicity and Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a broad range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Neuroblastoma Cell Lines | Neuroblastoma | 0.6 - 2.6 | [3] |

| Other Solid Tumor Cell Lines | Various | 0.7 - 4.6 | [3] |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | 0.6 (48h), 0.4 (72h) | [5] |

| J82 | Urinary Bladder Urothelial Carcinoma | 0.7 (48h), 0.37 (72h) | [5] |

Effects on Cell Cycle and Apoptosis

As a microtubule-disrupting agent, this compound consistently induces cell cycle arrest at the G2/M phase, which is a direct consequence of its inhibition of mitotic spindle formation.[2][4] This arrest is followed by the induction of apoptosis.[2][4] For example, in urinary bladder urothelial carcinoma cell lines, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase and a corresponding increase in the sub-G1 population, indicative of apoptosis.[5]

Antivascular Effects

In addition to its direct effects on tumor cells, this compound exhibits antivascular properties.[9] It disrupts the microtubule network within endothelial cells, leading to cell retraction and a breakdown of tumor vasculature.[9] This results in a rapid and significant reduction in tumor perfusion.[9]

In Vivo Pharmacology

Preclinical Antitumor Activity

This compound has shown significant antitumor activity in various preclinical models, including syngeneic and human tumor xenografts. It has demonstrated efficacy against a range of tumor types, including colon, lung, stomach, breast, pancreas, and prostate cancers.[2]

| Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Activity | Citation |

| Calu-6 | Non-Small Cell Lung | 75 and 100 mg/kg/day | Significant tumor growth inhibition | [3] |

| HT-29 | Colon | Not specified | Significant tumor growth inhibition | [3] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both adult and pediatric populations. It is orally bioavailable and generally exhibits dose-proportional pharmacokinetics.[2][4]

Adults

| Parameter | Value | Dosing Schedule | Citation |

| Tmax (Time to maximum concentration) | ~2 hours | 7 days on, 21-day cycle | [2][4][7] |

| Metabolism | Primarily glucuronidation and sulfation | Not applicable | [2][4] |

| MTD (Maximum Tolerated Dose) | 250 mg once daily | 7 days on, 21-day cycle | [2][4][7] |

| MTD (Maximum Tolerated Dose) | 150 mg twice daily | 7 days on, 21-day cycle | [2][4][7] |

Pediatrics

| Parameter | Value | Dosing Schedule | Citation |

| Tmax | ~2.6 hours | Daily for 7 days, 21-day cycle | [10] |

| t1/2 (Half-life) | ~6.1 hours | Daily for 7 days, 21-day cycle | [10] |

| Tmax | ~2 hours | Not specified | |

| t1/2 | ~5.1 hours | Not specified | |

| Apparent Clearance | 33 ml/min/m² | Not specified |

Clinical Studies

This compound has been evaluated in several Phase I and Phase II clinical trials in patients with various solid tumors and hematologic malignancies.

Phase I Studies

Phase I trials were conducted to determine the MTD, dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound. In a study of patients with refractory solid tumors, the MTD was established at 250 mg once daily and 150 mg twice daily on a 7-day on, 21-day cycle schedule.[2][4][7] The primary DLTs were gastrointestinal, including abdominal pain, constipation, and ileus, as well as neuropathy and fatigue.[2][4][7] In pediatric patients with refractory solid tumors, this compound was generally well-tolerated at doses exceeding the adult MTD.[10]

Phase II Studies

Phase II studies have evaluated the efficacy of this compound in specific cancer types. In a study of patients with advanced non-small cell lung cancer, this compound demonstrated modest activity with an acceptable toxicity profile.[11]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Materials:

-

Purified tubulin protein (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (or other test compounds)

-

Positive control (e.g., paclitaxel for polymerization enhancement)

-

Negative control (e.g., colchicine for inhibition)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add the test compound (this compound) at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for positive and negative controls.

-

Add the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Caption: A typical experimental workflow.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that intercalates into DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Cells treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells (both adherent and floating) and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis (Annexin V) Assay

This assay uses Annexin V and a viability dye (like PI) to detect and differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. A viability dye is used to identify cells that have lost membrane integrity (late apoptotic/necrotic).

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) or another viability dye

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group according to the desired dosing schedule. The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Compare tumor growth between the treated and control groups to assess the efficacy of this compound.

Quantification of this compound and its Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify this compound and its major metabolites (glucuronide and sulfate) in plasma and urine.

Principle: The analytes are separated from the biological matrix by liquid chromatography and then detected and quantified by mass spectrometry based on their mass-to-charge ratio.

General Procedure:

-

Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a mobile phase gradient.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent drug and its metabolites.

-

Quantification: Calibration curves are generated using standards of known concentrations to determine the concentrations of the analytes in the unknown samples.

Caption: Logical flow of this compound's activity.

Conclusion

This compound is a potent, orally bioavailable antimitotic agent with a well-defined mechanism of action centered on the inhibition of microtubule polymerization via binding to the colchicine site on β-tubulin. Its ability to circumvent P-gp-mediated multidrug resistance and its dual action on both tumor cells and tumor vasculature make it a compound of continued interest in oncology research. This technical guide has summarized the key pharmacological properties of this compound and provided detailed experimental protocols to facilitate further investigation into its therapeutic potential and mechanism of action. The presented data and methodologies offer a solid foundation for researchers and drug development professionals working on microtubule-targeting agents and novel cancer therapies.

References

- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate this compound, this compound glucuronide, and this compound sulfate in human plasma for clinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Pharmacokinetics of orally administered this compound in children with neuroblastoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of ABT-751: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Sulfonamide Antimitotic Agent

ABT-751, an orally bioavailable N-acylsulfonamide, has emerged as a significant tubulin-binding agent with potent antimitotic and antivascular properties. Its mechanism of action, centered on the disruption of microtubule dynamics, has positioned it as a compelling candidate for cancer therapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the quantitative data from preclinical studies, detail key experimental protocols, and visualize the intricate signaling pathways influenced by this compound.

Core Structure and Mechanism of Action

This compound, chemically known as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, exerts its anticancer effects by binding to the colchicine site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin into microtubules, crucial components of the cytoskeleton responsible for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule formation leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3] Furthermore, this compound has been shown to possess anti-angiogenic properties by disrupting the vasculature of tumors.[4]

Structure-Activity Relationship (SAR) Studies

The exploration of this compound analogs has been pivotal in understanding the key structural features required for its biological activity. Modifications to its core structure have provided valuable data on optimizing potency and selectivity.

Tricyclic Analogs of this compound

A significant body of research has focused on the synthesis and evaluation of tricyclic analogs of this compound, aiming to enhance its therapeutic profile. A key study explored the modification of the central pyridine ring by fusing it with other ring systems. The data from this study is summarized in the table below.

| Compound | Modification | HT29 GI50 (μM)[5] | Tubulin Polymerization IC50 (μM)[5] |

| This compound | - | 0.23 | 2.15 |

| 16a | Tricyclic quinazolinone derivative | 0.0589 | 0.812 |

| 16b | Tricyclic quinazolinone derivative | 0.042 | 1.1 |

| 18a | Tricyclic quinazolinone derivative | 0.766 | >10 |

| 27a | Tricyclic benzothiadiazine derivative | 0.211 | 1.5 |

GI50: 50% Growth Inhibition concentration; IC50: 50% Inhibitory Concentration.

The results indicate that the formation of a tricyclic quinazolinone ring system, as seen in compounds 16a and 16b , can lead to a significant increase in both antiproliferative activity and inhibition of tubulin polymerization compared to the parent compound, this compound.[5] This suggests that constraining the conformation of the molecule through cyclization can be a beneficial strategy for enhancing potency.

Signaling Pathways Affected by this compound

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, most notably the PI3K/AKT/mTOR pathway. Inhibition of this pathway contributes to the compound's anticancer effects.

Caption: this compound signaling pathway.

This compound directly inhibits the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] This inhibition, coupled with its primary effect on microtubule dynamics, creates a multi-pronged attack on cancer cells. Specifically, this compound has been shown to downregulate S-phase kinase-associated protein 2 (SKP2), a downstream effector of the AKT/mTOR pathway, which plays a critical role in cell cycle progression.

Experimental Protocols

To facilitate further research and validation of this compound and its analogs, this section provides detailed methodologies for key experiments cited in the literature.

Tubulin Polymerization Inhibition Assay

This assay is fundamental to assessing the direct impact of compounds on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (optical density) at 340 nm. Inhibitors of this process will prevent or reduce the rate of this increase.

Materials:

-

Purified tubulin (>90% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds and this compound (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

-

Prepare serial dilutions of the test compounds and this compound in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the test compounds or vehicle control (DMSO).

-

To initiate polymerization, add the tubulin solution containing GTP and glycerol to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HT29)

-

Complete cell culture medium

-

Test compounds and this compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds or this compound for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the vehicle-treated control cells.

Workflow for Structure-Activity Relationship Studies

The process of conducting SAR studies is a systematic approach to drug discovery and optimization. The following diagram illustrates a typical workflow.

Caption: General workflow for SAR studies.

This iterative process begins with a lead compound and involves the design, synthesis, and biological evaluation of analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The structure-activity relationship studies of this compound have provided a solid foundation for the rational design of novel sulfonamide-based antimitotic agents. The key takeaways for drug development professionals are the importance of the N-acylsulfonamide core for tubulin binding and the potential for enhancing potency through conformational constraint, as demonstrated by the tricyclic analogs. Furthermore, the dual mechanism of action, involving both direct inhibition of microtubule polymerization and modulation of the PI3K/AKT/mTOR signaling pathway, highlights the multifaceted anticancer potential of this class of compounds. Continued exploration of the SAR of this compound and its analogs holds significant promise for the development of next-generation cancer therapeutics.

References

ABT-751: A Technical Guide to a Colchicine Site-Binding Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent inhibitor of microtubule polymerization.[1] It exerts its antimitotic effects by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Notably, this compound is not a substrate for the P-glycoprotein multidrug resistance transporter, suggesting its potential utility in treating drug-resistant cancers.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent.[5] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine-binding site located on the β-tubulin subunit.[3] This binding event inhibits the polymerization of tubulin into microtubules.[4][5] The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[2] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

X-ray crystallography studies have revealed that the methoxybenzene and pyridine groups of this compound superimpose with the C and A rings of colchicine, respectively, within the binding pocket.[3][6] The sulfonamide bridge of this compound overlaps with the B ring of colchicine.[3] Interestingly, this compound is buried more deeply within the β-tubulin pocket than colchicine and does not interact with the α-tubulin subunit.[3][6]

Quantitative Data

The biological activity of this compound has been characterized by its binding affinity to tubulin and its cytotoxic effects on various cancer cell lines.

Table 1: Binding Affinity and Tubulin Polymerization Inhibition

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 3.3 µM | [4] |

| Tubulin Polymerization IC50 | ~1.5 µM (neuroblastoma) | [7] |

| Tubulin Polymerization IC50 | ~3.4 µM (non-neuroblastoma) | [7] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Neuroblastoma Cell Lines | Neuroblastoma | 0.6 - 2.6 | [4] |

| Other Solid Tumor Cell Lines | Various | 0.7 - 4.6 | [4] |

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

AKT/mTOR Pathway

This compound can induce autophagy by inhibiting the AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. By downregulating this pathway, this compound promotes a cellular state that can lead to either autophagy or apoptosis.

Caption: this compound inhibits the AKT/mTOR pathway, leading to the induction of autophagy.

NF-κB Pathway

In urinary bladder urothelial carcinoma cells, this compound has been demonstrated to suppress the transcription of S-phase kinase-associated protein 2 (SKP2) through the inhibition of the NF-κB signaling pathway. This leads to the stabilization of cyclin-dependent kinase inhibitors and contributes to cell cycle arrest.

Caption: this compound inhibits the NF-κB pathway, leading to cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity (light scattering) as tubulin monomers assemble into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (and other test compounds) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Pre-chilled 96-well half-area plates

-

Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a Tubulin Master Mix on ice. For a 100 µL final reaction volume per well, mix:

-

General Tubulin Buffer

-

Glycerol (to a final concentration of 10%)

-

GTP (to a final concentration of 1 mM)

-

Tubulin (to a final concentration of 3 mg/mL)

-

-

-

Assay Procedure:

-

Pre-warm the 96-well plate to 37°C in the spectrophotometer.

-

Add 10 µL of the 10x compound dilutions (or vehicle control, e.g., 1% DMSO) to the appropriate wells.

-

Incubate the plate at 37°C for 1 minute.

-

Initiate the polymerization by adding 90 µL of the cold Tubulin Master Mix to each well. Use a multichannel pipette for consistency.

-

Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve.

-

The extent of polymerization is represented by the plateau phase.

-

Inhibition is calculated as the percentage decrease in Vmax and/or the final absorbance compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-